molecular formula C15H11BCl2O2 B8171997 (E)-5-(3,4-dichlorostyryl)benzo[c][1,2]oxaborol-1(3H)-ol

(E)-5-(3,4-dichlorostyryl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8171997
M. Wt: 305.0 g/mol
InChI Key: CKTQNMPMPHGBHO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(3,4-dichlorostyryl)benzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C15H11BCl2O2 and its molecular weight is 305.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3,4-dichlorostyryl)benzo[c][1,2]oxaborol-1(3H)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3,4-dichlorostyryl)benzo[c][1,2]oxaborol-1(3H)-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Chemical Synthesis : A related compound, 1,3,5-Tris(hydrogensulfato) benzene, has been identified as an efficient catalyst for the synthesis of specific chemical compounds, demonstrating its potential in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

  • Inflammatory Disease Treatment : Benzoxaborole analogs like AN3485 have shown promise in inhibiting inflammation mediated by Toll-Like Receptors (TLRs). This suggests potential therapeutic applications for various cutaneous and systemic inflammatory diseases (Dong et al., 2013).

  • Synthesis of Ortho-functionalized Arylboronic Acids : The intermediate forms of these compounds are useful in synthesizing various ortho-functionalized arylboronic acids and certain oxaboroles, demonstrating their versatility in chemical synthesis (Da̧browski et al., 2007).

  • Antifungal and Antibacterial Agents : Derivatives of similar structures have shown potential as antifungal and antibacterial agents. This highlights the compound's relevance in developing new medicinal compounds (Sahu et al., 2020).

  • Antimicrobial Activity and Medicinal Chemistry : Some benzoxaboroles linked with clarithromycin have demonstrated antimicrobial activity, especially against Gram-positive strains. This indicates their potential in the field of medicinal chemistry (Lapa et al., 2017).

  • Pharmaceutical Applications : Synthesis of fluorinated heterocyclic compounds with similar structures has shown moderate antimicrobial and anti-inflammatory activity, suggesting pharmaceutical applications (Binoy et al., 2021).

  • Cross-Coupling in Organic Synthesis : The 4-substituted 1,2-oxaborol-2(5H)-ols can be used in palladium-catalyzed cross-coupling with aryl halides, indicating its utility in the synthesis of various organic compounds (Fang et al., 2006).

  • Pharmacophore Dynamics : The dynamic equilibrium between different forms of benzoxaborole pharmacophores has implications for their behavior in water and biomolecules, which is critical for drug design and pharmacology (Vshyvenko et al., 2016).

  • Veterinary Medicine : Isoxazoline benzoxaborole compounds, such as AN8030, have demonstrated significant efficacy as long-acting ectoparasiticides in animals, indicating their application in veterinary medicine (Zhang et al., 2015).

  • Antitumor Activity : Certain analogs have shown promising antitumor activity in vitro and in vivo, suggesting their potential use in cancer treatment (Nguyen et al., 1990).

properties

IUPAC Name

5-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BCl2O2/c17-14-6-4-11(8-15(14)18)2-1-10-3-5-13-12(7-10)9-20-16(13)19/h1-8,19H,9H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQNMPMPHGBHO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(CO1)C=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

And1-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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